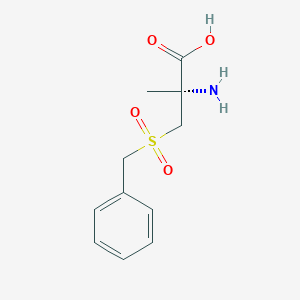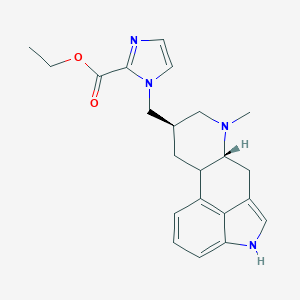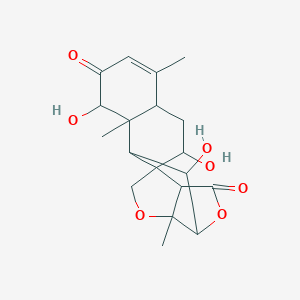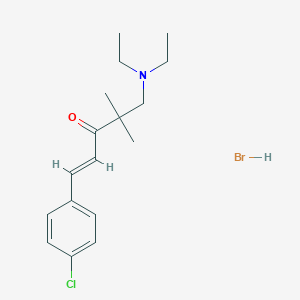
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide, also known as Clonidine hydrobromide, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. This compound is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body.
Mecanismo De Acción
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide works by binding to and activating alpha-2 adrenergic receptors in the body. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing the release of norepinephrine, 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide reduces blood pressure and heart rate, and also has sedative and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has several biochemical and physiological effects on the body. It reduces blood pressure and heart rate by decreasing the release of norepinephrine. It also has sedative and analgesic effects, which make it useful in the treatment of anxiety disorders and pain. 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been shown to modulate the release of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its well-established mechanism of action. Its effects on blood pressure, heart rate, and neurotransmitter release have been extensively studied, making it a useful tool for investigating these physiological processes. However, one limitation of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its potential for off-target effects. Because it binds to and activates alpha-2 adrenergic receptors throughout the body, it may have effects on other physiological processes that are not related to its intended use.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide. One area of research is the development of more selective alpha-2 adrenergic receptor agonists that have fewer off-target effects. Another area of research is the investigation of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide's potential use in the treatment of other conditions, such as neuropathic pain and substance use disorders. Finally, further research is needed to better understand the long-term effects of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide use and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide involves several steps, including the reaction between 4-chlorobenzaldehyde and diethylamine, followed by the reaction between the resulting imine and 4,4-dimethyl-2-pentanone. The final product is obtained by reacting the intermediate with hydrobromic acid. The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating high blood pressure, ADHD, and anxiety disorders. In addition, it has been studied for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD). 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been investigated for its ability to modulate pain perception and reduce anxiety in patients undergoing surgery.
Propiedades
Número CAS |
121229-92-3 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide |
Fórmula molecular |
C17H25BrClNO |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
(E)-1-(4-chlorophenyl)-5-(diethylamino)-4,4-dimethylpent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C17H24ClNO.BrH/c1-5-19(6-2)13-17(3,4)16(20)12-9-14-7-10-15(18)11-8-14;/h7-12H,5-6,13H2,1-4H3;1H/b12-9+; |
Clave InChI |
ZZTWZYLOIUBESQ-NBYYMMLRSA-N |
SMILES isomérico |
CCN(CC)CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
SMILES canónico |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
Sinónimos |
1-(4-chlorophenyl)-4,4-dimethyl-5-diethylamino-1-penten-3-one 1-CDDPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

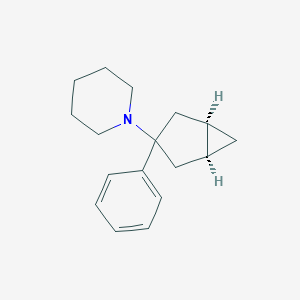
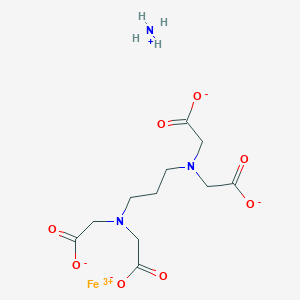
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
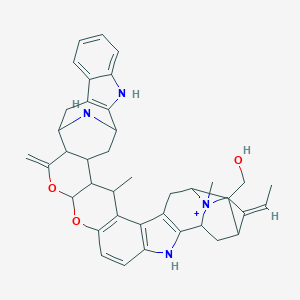
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
